Succinic acid, methylene-, divinyl ester
Description
Historical Trajectory and Evolution of Itaconate Derivatives in Polymer Chemistry Research
The journey of itaconate derivatives in polymer science is rooted in the 19th-century discovery of itaconic acid, first isolated from the pyrolysis of citric acid. rsc.org However, its potential as a polymer building block was not explored in depth until much later. The polymerization of itaconic acid and its diester derivatives via radical and anionic pathways has been reported since the 1870s, with some applications in vinyl copolymerization reaching industrial scale.
Early research in the mid-20th century, notably by pioneers like C. S. Marvel, investigated the polymerization reactions of itaconic acid and its esters. vot.pl These initial studies revealed significant challenges; compared to structurally similar monomers like acrylates and methacrylates, itaconic acid and its derivatives homopolymerize sluggishly, often resulting in low conversion rates and low molar mass polymers. researchgate.net This low reactivity was attributed to factors such as steric hindrance from the bulky ester groups and the potential for degradative chain transfer. researchgate.netuni-freiburg.de
The landscape began to change with the increasing demand for sustainable and bio-based materials. Itaconic acid, producible via the fermentation of carbohydrates, was identified by the U.S. Department of Energy as a top value-added chemical from biomass. rsc.org This spurred renewed interest in overcoming the synthetic challenges associated with its derivatives. rsc.orguni-freiburg.de
Key developments in the evolution of itaconate polymer research include:
Copolymerization: To circumvent the poor homopolymerization reactivity, itaconate esters were successfully used as comonomers with more reactive partners like styrene (B11656) and acrylates, allowing for their incorporation into a wide range of materials. google.comchemeo.com
Controlled Radical Polymerization (CRP): The advent of CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, provided better control over the polymerization of itaconate derivatives, enabling the synthesis of well-defined polymers with higher molar masses and narrower polydispersity indices. justia.com
Polycondensation: Researchers began to utilize itaconic acid not just for its vinyl group but also as a dicarboxylic acid in polycondensation reactions with diols to create unsaturated polyesters. rsc.orgrsc.org This opened a new route to functional polymers where the double bond remains in the backbone for subsequent modification or crosslinking. wikipedia.org
This historical progression has transformed itaconate derivatives from challenging academic curiosities into a versatile class of bio-based monomers with expanding applications in resins, elastomers, coatings, and adhesives. rsc.orggoogle.com
Current Research Landscape, Challenges, and Prospective Avenues for Succinic acid, methylene-, divinyl ester in Materials Innovation
The specific monomer, this compound (divinyl itaconate), represents a unique member of the itaconate family. While extensive research exists for dialkyl and other itaconate esters, specific studies detailing the synthesis, polymerization, and application of divinyl itaconate are notably limited in publicly accessible literature. However, by combining the known chemistry of itaconates with the principles of divinyl monomer functionality, a clear picture of its potential, challenges, and future prospects can be projected.
Projected Properties and Role as a Multifunctional Monomer
As a divinyl monomer, divinyl itaconate's primary role in polymer science would be as a crosslinking agent . The two vinyl groups provide the functionality to connect different polymer chains, transforming a liquid resin or a thermoplastic into a rigid thermoset or a swollen hydrogel. Its structure suggests it could be copolymerized with monovinyl monomers (e.g., styrene, acrylates, vinyl acetate) to create crosslinked networks with properties tunable by the concentration of the divinyl itaconate used.
Anticipated Research Challenges
The polymerization of divinyl itaconate is expected to face challenges common to other itaconate diesters, compounded by its bifunctionality:
Low Reactivity: Itaconate monomers are known for their low propagation rate coefficients, largely due to steric hindrance around the 1,1-disubstituted double bond. rsc.org This can lead to slow reaction times and low monomer conversion.
Depropagation: At elevated polymerization temperatures, depropagation (the reverse of propagation) can become significant for itaconates, limiting the final conversion and the molecular weight of the polymer. rsc.org
Gelation Control: As with all multifunctional monomers, controlling the crosslinking process to avoid premature gelation (the formation of an insoluble network before the reaction is complete) is a critical challenge, especially in bulk or solution polymerizations.
Isomerization: During synthesis or high-temperature polymerization, itaconic acid and its esters can isomerize into less reactive citraconic or mesaconic forms, which can hinder polymerization and affect the final material's properties. mdpi.comnih.gov
Prospective Avenues and Applications
Despite the challenges, the unique structure of divinyl itaconate opens several prospective avenues for materials innovation, particularly leveraging its bio-based origin and crosslinking capability:
Bio-based Thermosets and Composites: Divinyl itaconate could serve as a sustainable crosslinker for creating rigid thermosetting resins. When reinforced with natural fibers (e.g., cellulose, flax) or glass fibers, these could form bio-based composite materials for structural applications.
Hydrogels for Biomedical Applications: Copolymerization of divinyl itaconate with hydrophilic monomers (like hydroxyethyl (B10761427) methacrylate (B99206) or N-vinylpyrrolidone) in an aqueous environment could produce hydrogels. The itaconate backbone offers sites for potential hydrolytic degradation, making these materials candidates for drug delivery systems or scaffolds in tissue engineering. mdpi.comnih.gov
Coatings and Adhesives: As a crosslinking component in formulations for coatings and adhesives, it could enhance mechanical durability, thermal stability, and solvent resistance. The ability to cure via UV radiation (if a suitable photoinitiator is used) or thermal processes makes it versatile for various industrial applications. mdpi.com
Functional Polymers: The ester linkages in the polymer backbone are susceptible to hydrolysis, offering a pathway for creating degradable polymers. This is a highly desirable feature for materials intended for environmental or biomedical applications where a controlled lifetime is required. nih.govnih.gov
While direct experimental data remains scarce, the projected characteristics of this compound position it as a potentially valuable, bio-derived building block for advanced functional polymers. Future research would need to focus on overcoming the inherent reactivity challenges to unlock its full potential in materials innovation.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | bis(ethenyl) 2-methylidenebutanedioate | PubChem nih.gov |
| Molecular Formula | C₉H₁₀O₄ | PubChem nih.gov |
| Molecular Weight | 182.17 g/mol | PubChem nih.gov |
| CAS Number | 90536-65-5 | PubChem nih.gov |
| Topological Polar Surface Area | 52.6 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
Table 2: Comparative Thermal Properties of Various Poly(dialkyl itaconate)s
| Polymer | Glass Transition Temp. (T₉) | Notes | Reference |
|---|---|---|---|
| Poly(dimethyl itaconate) | 110-135 °C | Varies with tacticity and measurement conditions. | General Literature |
| Poly(diethyl itaconate) | 65 °C | General Literature | |
| Poly(di-n-butyl itaconate) | 2 °C | Hirano et al. (2000) google.com | |
| Poly(di-n-hexyl itaconate) | -30 °C | General Literature | |
| Poly(dicyclohexyl itaconate) | 162 °C | High T₉ due to bulky, rigid cycloaliphatic groups. | Sollka & Lienkamp (2020) researchgate.net |
| Poly(divinyl itaconate) (Crosslinked) | N/A (Projected High) | As a crosslinked thermoset, it would not exhibit a T₉ but would have a high decomposition temperature. The properties would be highly dependent on the degree of crosslinking. | Projection |
Structure
3D Structure
Properties
CAS No. |
90536-65-5 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
bis(ethenyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H10O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h4-5H,1-3,6H2 |
InChI Key |
PVESJTCZIRKKLC-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CC(=C)C(=O)OC=C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Succinic Acid, Methylene , Divinyl Ester
Established Synthetic Routes to Divinyl Esters of Dicarboxylic Acids
The preparation of divinyl esters from dicarboxylic acids has traditionally followed two primary pathways: direct vinylation using acetylene (B1199291) and transesterification with a vinyl group donor like vinyl acetate (B1210297). These methods have been foundational in providing access to this class of monomers, though each presents distinct mechanistic features and challenges.
Direct vinylation involves the reaction of a carboxylic acid with acetylene. nuu.uzcyberleninka.ru This method is one of the main industrial approaches for synthesizing vinyl compounds, typically requiring high pressure and temperature in the presence of homogeneous or heterogeneous catalysts. nuu.uzcyberleninka.ruresearchgate.net For dicarboxylic acids like itaconic acid, the process would involve the addition of two equivalents of acetylene across the two carboxylic acid groups to form the divinyl ester. The reaction is catalyzed by metal salts, with zinc acetate being a common choice for the vinylation of adipic acid, a related dicarboxylic acid. researchgate.net
Another direct approach is the esterification with an alcohol, although this does not directly yield a vinyl ester. For instance, itaconic acid can be esterified with alcohols like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst such as sulfuric acid. google.comgoogle.com This process, often conducted under elevated temperature and pressure, produces dialkyl itaconates. google.com While not a direct route to divinyl itaconate, it is a fundamental reaction for dicarboxylic acid modification. A greener, transition-metal-free protocol for the direct vinylation of alcohols using calcium carbide has also been developed, which could offer insights for future direct vinylation strategies of carboxylic acids. rsc.org
Transesterification, or more specifically transvinylation, is the most common laboratory-scale method for synthesizing divinyl esters. researchgate.netumich.edu This process involves a vinyl exchange reaction between a dicarboxylic acid and a vinyl ester, most commonly vinyl acetate, which serves as both the vinyl source and the reaction solvent. nuu.uzcyberleninka.ruresearchgate.net The reaction is an equilibrium process, and a large excess of vinyl acetate is typically used to drive the reaction towards the formation of the divinyl ester. researchgate.net
The transvinylation reaction requires a catalyst to proceed at a reasonable rate. Historically, mercury(II) salts were widely used and gave satisfactory results, but their high toxicity has led to a search for alternatives. researchgate.netumich.edu Modern catalytic systems are often based on transition metals such as palladium (Pd), ruthenium (Ru), and iridium (Ir). researchgate.netresearchgate.netumich.edu
Palladium Catalysts : Palladium(II) salts, like palladium(II) acetate (Pd(OAc)₂), are effective but suffer from rapid deactivation due to reduction to metallic palladium(0), which is catalytically inactive. researchgate.netumich.edu This necessitates the use of larger quantities of the expensive catalyst.
Ruthenium and Iridium Catalysts : To overcome the instability of palladium catalysts, ruthenium and iridium complexes have been proposed as more stable alternatives. researchgate.netresearchgate.netumich.edu These catalysts have shown good activity in promoting transvinylation. researchgate.net
A notable challenge in the synthesis of divinyl esters via transvinylation is that the reaction proceeds in two sequential steps: the formation of the monovinyl ester intermediate, followed by its conversion to the divinyl ester. Often, the reaction stalls after the formation of the monovinyl ester. researchgate.net Research has shown that successive additions of the catalyst can overcome this issue and significantly improve the yield of the final divinyl product. researchgate.net
Table 1: Comparison of Catalytic Systems for Transvinylation of Dicarboxylic Acids with Vinyl Acetate
| Catalyst System | Key Advantages | Key Disadvantages | Relevant Findings | Citations |
|---|---|---|---|---|
| Mercury(II) Salts | Well-established, satisfactory results. | High toxicity, environmental concerns. | Largely replaced due to toxicity (Minamata Convention). | researchgate.netumich.edu |
| Palladium(II) Salts (e.g., Pd(OAc)₂) | Less toxic than Hg, good initial activity. | Rapid deactivation via reduction to Pd(0), costly. | Successive catalyst additions can improve yields by overcoming deactivation. A 65% yield for divinyl dodecanedioate (B1236620) was achieved this way. | researchgate.net |
| Ruthenium Complexes | More stable than Pd catalysts, overcomes rapid deactivation. | Can be expensive. | A proposed reaction mechanism for Ru-catalyzed transvinylation exists. Can modulate selectivity based on solvent. | researchgate.netresearchgate.netumich.edu |
| Iridium Complexes | Suggested as an alternative to Pd and Ru. | Less commonly studied for this specific reaction. | Have been used successfully for synthesizing vinyl esters from carboxylic acids and vinyl acetate. | researchgate.netresearchgate.net |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine / t-BuOK | Mild conditions, does not require metal catalysts. | Involves stoichiometric activating reagents. | Activates the carboxylic acid, allowing for facile vinyl group transfer from vinyl acetate. Yields up to 77% for divinyl succinate (B1194679) reported. | nuu.uzcyberleninka.ru |
Novel and Sustainable Synthesis Approaches for Succinic acid, methylene-, divinyl ester
The push towards green chemistry has influenced the synthesis of monomers like divinyl itaconate, focusing on renewable feedstocks and more environmentally benign reaction conditions.
The evolution from highly toxic mercury catalysts to less toxic palladium, ruthenium, and iridium systems represents a significant step in developing more sustainable synthesis routes. researchgate.netumich.edu Further optimization focuses on improving catalyst longevity and reaction efficiency. For example, the development of heterogeneous catalysts, such as palladium supported on a solid substrate, offers advantages in catalyst separation and recycling, which is crucial for industrial processes. google.com
Process optimization techniques are also being explored. The use of microwave activation has been shown to considerably accelerate the synthesis of vinyl esters, although its application can sometimes lead to the accumulation of the monovinyl intermediate without a significant increase in the divinyl product. researchgate.net Another strategy to improve yields is the successive addition of a homogeneous catalyst like Pd(OAc)₂, which counteracts the problem of rapid catalyst deactivation and allows the reaction to proceed to completion. researchgate.net
A key aspect of the sustainable production of divinyl itaconate is the origin of its precursor, itaconic acid (succinic acid, methylene-). Itaconic acid is recognized as a top-value-added platform chemical that can be produced from renewable resources. nih.govnih.gov It is produced industrially through the fermentation of carbohydrates, such as glucose derived from corn starch, by microorganisms, most notably the fungus Aspergillus terreus. nih.govresearchgate.netnih.gov This biological production route makes itaconic acid a highly sustainable starting material, positioning its derivatives as bio-based alternatives to petrochemicals like acrylic or methacrylic acid. nih.govnih.gov Research continues to optimize the microbial production of itaconic acid, including engineering strains to directly use liquefied corn starch or even single-carbon feedstocks like methanol, which could further lower production costs and environmental impact. nih.govbiorxiv.org
Green chemistry principles are also being applied to the esterification reaction itself. One novel approach is the use of enzymatic catalysts. Lipases have been investigated for the one-step, highly selective synthesis of itaconate monoesters, achieving high yields and selectivities under mild conditions. nih.gov While demonstrated for monoesters, this approach highlights the potential of biocatalysis for the greener synthesis of itaconate diesters. Additionally, solvent-free reaction conditions, such as solid-solid reactions, are being explored for esterification, which can lead to high yields while eliminating the need for potentially harmful organic solvents. nih.gov
Table 2: Bio-based Production of Itaconic Acid
| Microorganism | Feedstock | Key Process Feature | Citations |
|---|---|---|---|
| Aspergillus terreus | Carbohydrates (e.g., glucose, corn starch) | The primary industrial production host for itaconic acid. | nih.govnih.govresearchgate.net |
| ***Aspergillus terreus* (engineered)** | Liquefied corn starch | Integrates saccharification and fermentation into one step by overexpressing a glucoamylase gene, reducing process complexity. | nih.gov |
| ***Komagataella phaffii* (engineered)** | Methanol | Demonstrates the feasibility of using single-carbon feedstocks for itaconic acid production. | biorxiv.orgnih.gov |
| ***Escherichia coli* (engineered)** | Glucose | A model organism developed for itaconate biosynthesis, often used in metabolic engineering studies. | nih.gov |
| ***Saccharomyces cerevisiae* (engineered)** | Glucose | A yeast-based platform developed for itaconate production. | nih.gov |
Elucidation of Reaction Mechanisms and Stereochemical Control in this compound Synthesis
Understanding the reaction mechanism is crucial for optimizing the synthesis of divinyl itaconate. The transvinylation reaction between a carboxylic acid and vinyl acetate is known to be a reversible process with an equilibrium constant close to one. researchgate.net The mechanism involves the coordination of the catalyst to the reactants, followed by the transfer of the vinyl group. For ruthenium-catalyzed reactions, the pathway can be influenced by the solvent, potentially proceeding through different intermediates like a Ru-vinylidene species. researchgate.net A significant side reaction that can occur with itaconate esters is the isomerization of the double bond from the exocyclic position (itaconate) to an endocyclic position (mesaconate), which is less reactive in polymerization. researchgate.net
Stereochemical control is not a primary concern during the synthesis of the divinyl itaconate monomer itself, as the reaction does not create new chiral centers on the itaconic acid backbone. The key structural feature is the exocyclic methylene (B1212753) double bond. However, stereochemistry becomes critically important during the subsequent polymerization of the monomer. The spatial arrangement of the repeating units in the resulting polymer chain (tacticity) significantly influences the material's properties. For polymers made from itaconate diesters, such as poly(dibutyl itaconate), the tacticity can be controlled by adjusting the polymerization conditions, like temperature. uni-freiburg.de For example, free radical polymerization of dibutyl itaconate can yield syndiotactic or predominantly isotactic polymers depending on the temperature. uni-freiburg.de Therefore, while the synthesis of divinyl itaconate focuses on yield and purity, the monomer's structure is designed for subsequent controlled polymerization where stereochemistry is a key parameter.
Kinetic Studies and Reaction Pathway Investigations
The primary route for synthesizing divinyl itaconate is through the transvinylation of itaconic acid with vinyl acetate. This reaction is typically catalyzed by palladium-based complexes. researchgate.net Kinetic investigations into similar transvinylation reactions of dicarboxylic acids have revealed that the process is not straightforward. A significant challenge is the deactivation of the palladium catalyst during the reaction, which can lead to incomplete conversion to the divinyl ester. researchgate.net
Itaconic Acid + 2 Vinyl Acetate ⇌ Monovinyl Itaconate + Acetic Acid + Vinyl Acetate ⇌ Divinyl Itaconate + 2 Acetic Acid
Studies on analogous systems suggest that the reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. For instance, in the synthesis of other divinyl esters, operating with successive additions of the palladium catalyst has been shown to improve yields by counteracting catalyst deactivation. researchgate.net The reaction temperature is also a critical parameter, with higher temperatures generally increasing the reaction rate but also potentially promoting side reactions, such as the isomerization of itaconic acid to mesaconic or citraconic acid, which would lead to the formation of undesired isomeric divinyl esters. nih.gov
The reaction pathway for the palladium-catalyzed transvinylation is believed to involve the formation of a palladium-acetate complex, which then reacts with the carboxylic acid. The vinyl group from vinyl acetate is subsequently transferred to the carboxylate, regenerating the catalyst and releasing acetic acid. The process is repeated for the second carboxylic acid group to yield the divinyl ester.
Table 1: Factors Influencing the Synthesis of Divinyl Esters
| Parameter | Effect on Reaction | Research Findings |
| Catalyst | Essential for the transvinylation reaction. Palladium-based catalysts are commonly used. | Catalyst deactivation is a major issue, leading to incomplete reactions. Successive additions of catalyst can improve yields. researchgate.net |
| Temperature | Affects reaction rate and potential for side reactions. | Higher temperatures can increase the rate but may also lead to isomerization of itaconic acid. nih.gov |
| Reactant Ratio | The molar ratio of vinyl acetate to itaconic acid influences the equilibrium. | A high excess of vinyl acetate is typically used to drive the reaction towards the divinyl ester product. |
Stereoselectivity and Regioselectivity in Monomer Formation
The structure of itaconic acid, with its methylene group and two carboxylic acid functions, introduces considerations of regioselectivity and stereoselectivity in the synthesis of its divinyl ester.
Regioselectivity in the context of divinyl itaconate synthesis refers to the selective reaction of the two non-equivalent carboxylic acid groups. The two carboxyl groups of itaconic acid have different chemical environments—one is conjugated with the double bond, while the other is not. This difference in electronic environment can lead to a preference for the vinylation of one carboxyl group over the other during the formation of the monovinyl intermediate. While specific studies on the regioselectivity of divinyl itaconate synthesis are limited, research on the vinylation of other unsymmetrical dicarboxylic acids suggests that the electronic and steric nature of the groups surrounding the carboxylic acids can influence the reaction's regiochemical outcome. The specific palladium catalyst and reaction conditions employed would likely play a crucial role in determining which carboxyl group reacts first.
Stereoselectivity is not a primary concern in the synthesis of divinyl itaconate from itaconic acid itself, as itaconic acid is achiral and does not have stereocenters that would lead to different stereoisomers of the final product upon esterification. However, if a chiral catalyst were employed, it could potentially lead to atropisomerism if restricted rotation around the newly formed ester bonds were to occur, though this is not a commonly reported phenomenon for this type of molecule.
The isomerization of the itaconate double bond to form mesaconate or citraconate derivatives during the synthesis is a significant consideration that affects the isomeric purity of the final product. nih.gov This isomerization is a form of constitutional isomerism rather than stereoisomerism.
Research on the Polymerization of this compound Remains Largely Undocumented
A thorough review of available scientific literature reveals a significant gap in the documented research concerning the polymerization behavior of the specific chemical compound This compound , also known as divinyl itaconate (CAS No. 90536-65-5). Despite its potential as a monomer for polymer and resin production, detailed experimental studies and findings related to its homopolymerization and copolymerization are not publicly available.
The provided framework for an article on this compound, which includes specific sections on polymerization mechanisms, kinetics, and polymer architectures, cannot be populated with scientifically accurate and verifiable information at this time. Extensive searches for data on its free-radical homopolymerization, controlled/living polymerization techniques such as RAFT and ATRP, and its copolymerization behavior have not yielded specific results for this monomer.
While the broader class of itaconate esters, such as dibutyl itaconate (DBI) and dimethyl itaconate (DMI), has been the subject of numerous polymerization studies, the unique structural characteristics of divinyl itaconate—notably the presence of two vinyl ester groups—suggest that its polymerization kinetics and the resulting polymer architecture would be distinct. For instance, the potential for cyclopolymerization, a common reaction pathway for divinyl monomers, would be a key area of investigation. However, no such studies on divinyl itaconate have been found.
Similarly, data on the copolymerization of divinyl itaconate, including the determination of reactivity ratios with various comonomers and considerations of penultimate and terminal models, is absent from the current body of scientific literature. This information is crucial for predicting and controlling the composition and properties of copolymers derived from this monomer.
Polymerization Mechanisms and Architectures Derived from Succinic Acid, Methylene , Divinyl Ester
Copolymerization Behavior of Succinic acid, methylene-, divinyl ester with Diverse Comonomers
Radical Copolymerization Kinetics and Reactivity Ratios Determination
Sequence Distribution Analysis in Copolymer Backbones
The arrangement of monomer units within a copolymer chain, or sequence distribution, is crucial as it dictates the macroscopic properties of the material. For copolymers involving itaconate derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as a primary tool for compositional and sequential analysis. scielo.orgnih.govresearchgate.netnih.gov
Studies on the copolymerization of di-n-alkyl itaconates with styrene (B11656) have revealed that the resulting copolymers are generally random, often with a tendency toward alternation. scielo.orgresearchgate.net The sequence distribution is quantitatively described by monomer reactivity ratios (r₁ and r₂). These ratios have been determined for various itaconate derivatives with comonomers like styrene and acrylates using methods such as Fineman-Ross and Kelen-Tüdös. scielo.orgmdpi.com
For instance, in the copolymerization of di-n-butyl itaconate (DBI) with styrene, the reactivity ratios were reported to be r_DBI_ = 0.38 and r_S_ = 0.40, indicating a tendency for random incorporation with a slight preference for alternation. mdpi.com More detailed studies using in-line ¹H NMR spectroscopy for the copolymerization of dibutyl itaconate (DBI) and dicyclohexyl itaconate (DCHI) with butyl acrylate (B77674) (BA) have also been conducted. nih.gov These analyses allow for the monitoring of individual monomer consumption and the precise calculation of reactivity ratios.
The following interactive table presents reactivity ratios for the copolymerization of various itaconate esters with styrene, as determined in bulk at 60°C.
Table 1: Reactivity Ratios for the Copolymerization of Di-n-alkyl Itaconates with Styrene. scielo.org
Statistical models, such as Bernoullian and Markovian models, can be applied to analyze the NMR data to gain a deeper understanding of the polymerization mechanism and the resulting copolymer microstructure. nih.gov
Controlled/Living Copolymerization Strategies for Controlled Polymer Architectures
Controlled/living radical polymerization (CLRP) techniques offer precise control over molar mass, dispersity, and polymer architecture. For itaconic acid derivatives, techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed to synthesize polymers with high molar masses and narrow polydispersity indices. uni-freiburg.de Nitroxide-Mediated Polymerization (NMP) has also been utilized for the copolymerization of di-n-butyl itaconate with styrene. mdpi.com However, the homopolymerization of di-n-butyl itaconate via NMP has been reported to be unsuccessful. mdpi.com
The synthesis of block copolymers allows for the combination of distinct polymer properties into a single macromolecule. CLRP methods are particularly well-suited for creating such structures. rsc.org For instance, Ring-Opening Metathesis Polymerization (ROMP) has been used to create poly(diitaconates) where the end-groups are preserved, indicating the potential for subsequent block copolymer synthesis. uni-freiburg.de While specific examples focusing on divinyl itaconate are not abundant in the literature, the principles established with other itaconate derivatives suggest that the synthesis of block and gradient copolymers incorporating divinyl itaconate is feasible, likely leading to the formation of crosslinked or network block copolymer structures.
The synthesis of more complex architectures like star and brush copolymers from itaconate-based monomers has been demonstrated. Amphiphilic double-brush polymers have been synthesized from itaconate diesters, showcasing the versatility of the itaconate backbone for creating intricate polymer structures. nih.gov Although not specifically demonstrated with divinyl itaconate, techniques such as "grafting-from" using ATRP or RAFT from a multifunctional initiator or a polymer backbone are standard methods for producing star and brush architectures and could be applied to divinyl itaconate, which would act as a crosslinking branching point.
Cyclopolymerization in Copolymer Systems Involving Divinyl Monomers
Divinyl monomers, such as divinyl itaconate, have the potential to undergo cyclopolymerization, where the two vinyl groups of a single monomer unit react to form a cyclic structure within the polymer backbone. This process competes with intermolecular crosslinking. While specific studies on the cyclopolymerization of divinyl itaconate are limited, research on other divinyl monomers has shown that the presence of a Lewis acid, such as ZnCl₂, can promote the formation of cyclocopolymers with well-defined, repeating AABB-type sequences. cmu.edu RAFT polymerization has been shown to be effective in controlling the molecular weight and polydispersity of such cyclocopolymers. cmu.edu
Polymer Network Formation and Crosslinking Dynamics of this compound
As a divinyl monomer, "this compound" is inherently a crosslinking agent. The presence of two vinyl groups allows for the formation of a three-dimensional polymer network. The kinetics and dynamics of this network formation are critical to understanding the final material properties.
The double bonds in itaconate structures can be utilized for post-polymerization modifications, including UV-crosslinking. nih.gov This reactivity is fundamental to the formation of networks. For example, degradable networks have been formed from itaconic anhydride (B1165640) derivatives and multifunctional thiols through photoinitiated thiol-ene polymerization, with the kinetics monitored by real-time Fourier Transform Infrared (RT-FTIR) spectroscopy. rsc.org
Gelation Theory and Experimental Validation in Network Formation
The transition from a liquid state of soluble branched polymers (sol) to a solid-like, insoluble network (gel) is known as the gel point. During the copolymerization of a monomer with a divinyl crosslinker like divinyl itaconate, the gel point is reached when the molecular weight of the growing branched polymers approaches infinity. cmu.edu
Theories of gelation provide a framework for understanding this transition. The gelation time, tg, is a key parameter and can be theoretically modeled as a function of concentration, temperature, and the kinetics of the crosslinking reactions. mdpi.comnih.gov It is often expressed as the product of a relaxation time and a thermodynamic factor that diverges at the gel point. nih.gov
Experimental validation of gelation can be achieved through rheological measurements and Differential Scanning Calorimetry (DSC). For example, in systems of amphiphilic double-brush polymers derived from itaconate diesters, the formation of hydrogels was attributed to the crystallization of alkyl side chains, and the gel-to-sol transition temperature was confirmed by both rheology and DSC. nih.gov The following table provides an example of the kind of data obtained from such studies.
Table 2: Properties of Hydrogels Formed from Amphiphilic Itaconate-Based Double-Brush Polymers. nih.gov
For divinyl itaconate, similar experimental approaches would be necessary to validate theoretical models of gelation and to characterize the resulting network properties. The interplay between cyclopolymerization and intermolecular crosslinking would be a key factor to investigate in such studies.
Crosslinking Density and Network Homogeneity Characterization
The three-dimensional network structure formed during the polymerization of this compound (divinyl itaconate) is fundamentally defined by its crosslinking density and the spatial homogeneity of these crosslinks. As a divinyl monomer, divinyl itaconate acts as a crosslinking agent, creating junctions that connect linear polymer chains into an insoluble and infusible network. The characterization of this network is critical as it dictates the material's mechanical, thermal, and swelling properties.
Several methods are employed to quantify the crosslinking density and assess the homogeneity of the resulting polymer network.
Swelling Analysis: A prevalent indirect method for estimating crosslinking density is through equilibrium swelling studies. doi.org When a crosslinked polymer is immersed in a compatible solvent, it swells rather than dissolves. The extent of swelling is inversely related to the crosslinking density. The average molecular weight between crosslinks (Mc), a key parameter characterizing the network structure, can be calculated from swelling data using the Flory-Rehner theory. doi.org A lower Mc value signifies a higher density of crosslinks. The experimental crosslinking density (qe) can be determined from Mc and the polymer density (ρp) using the relationship qe = ρp / Mc. doi.org
Differential Scanning Calorimetry (DSC): Thermal analysis via DSC provides insights into the network structure by measuring the glass transition temperature (Tg). The Tg is sensitive to chain mobility, which is restricted by crosslinks. Generally, a higher crosslinking density leads to a higher Tg due to the reduced mobility of the polymer segments. However, in some systems, increasing the concentration of a flexible crosslinker can lead to a decrease in Tg. nih.gov This highlights that the chemical nature of the crosslinker, in addition to the density of crosslinks, influences the thermal properties.
Spectroscopic Methods (FTIR and NMR): Fourier-transform infrared (FTIR) spectroscopy is used to monitor the polymerization process by observing the disappearance of the vinyl C=C bond peak (typically around 1640 cm⁻¹). doi.org The final degree of conversion of the vinyl groups is directly related to the number of crosslinks formed. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information about the local chemical environment and the extent of reaction, offering a more nuanced view of the network structure.
Network Homogeneity: The spatial distribution of crosslinks within the polymer matrix determines the network's homogeneity. In ideal scenarios, crosslinks are distributed uniformly, leading to a homogeneous network with predictable properties. However, in practice, especially in rapid, free-radical polymerizations, network heterogeneity is common. u-fukui.ac.jp This can manifest as regions of high crosslink density (microgels) embedded within a more sparsely crosslinked matrix. Such heterogeneity significantly impacts the material's mechanical strength and optical clarity. The development of these heterogeneous structures is particularly pronounced in emulsion polymerization systems compared to bulk or solution methods. researchgate.net
The table below illustrates the typical relationship between the initial concentration of a divinyl crosslinker and the resulting network properties, as characterized by common analytical methods.
| Divinyl Itaconate Conc. (mol%) | Equilibrium Swelling Ratio (q) | Avg. Molecular Weight Between Crosslinks (Mc) ( g/mol ) | Glass Transition Temperature (Tg) (°C) |
| 1 | High | High | Lower |
| 5 | Medium | Medium | Intermediate |
| 10 | Low | Low | Higher |
| 20 | Very Low | Very Low | Highest |
This table presents illustrative data showing general trends. Actual values are dependent on the specific comonomer, solvent, and polymerization conditions.
Influence of Polymerization Conditions on Network Morphology and Interpenetration
The final morphology of a polymer network derived from divinyl itaconate is not solely a function of the monomer composition but is profoundly influenced by the conditions under which polymerization is conducted. Key parameters include the polymerization method, temperature, initiator concentration, and monomer feed strategy. These factors control the reaction kinetics and diffusion limitations, which in turn dictate the network's architecture, homogeneity, and the potential for interpenetration.
Polymerization Method: The choice of polymerization technique has a dramatic effect on network morphology.
Bulk/Solution Polymerization: In these homogeneous systems, network formation is generally more uniform, especially at low to moderate conversions. However, as polymerization proceeds, the viscosity increases, and the system may undergo autoacceleration (the Trommsdorff–Norrish effect), leading to the formation of heterogeneous structures. Vitrification at high conversion can also trap unreacted functional groups, limiting the final crosslink density. nih.gov
Emulsion/Suspension Polymerization: These heterogeneous methods result in networks that are inherently inhomogeneous. u-fukui.ac.jpresearchgate.net In emulsion polymerization, for example, the crosslinking density of polymers formed early in the reaction is typically very high. u-fukui.ac.jp This leads to highly heterogeneous particles with a dense core and a less crosslinked shell. The final morphology consists of macroporous beads whose internal structure is a result of phase segregation during polymerization. doi.org
Monomer Reactivity and Feed Strategy: Divinyl itaconate possesses two vinyl groups that may have different reactivities. Furthermore, when copolymerized with a monovinyl monomer, the reactivity ratios between the two monomers are critical. If the crosslinker is significantly more reactive, it will be consumed early in the polymerization, leading to a network with a high crosslink density gradient. To create more homogeneous networks, semi-batch processes can be employed where the more reactive monomer is fed gradually into the reactor over the course of the reaction. u-fukui.ac.jp This strategy helps maintain a constant monomer composition, leading to a more uniform incorporation of crosslinks.
Interpenetrating Polymer Networks (IPNs): The morphology of these systems can be further tailored by creating IPNs. An IPN is formed when a second polymer network is synthesized in the presence of a pre-existing first network. For a divinyl itaconate-based system, this could involve swelling the initial network with a second monomer and crosslinker, followed by in-situ polymerization. The degree of interpenetration and the final morphology depend on the thermodynamic compatibility of the two polymers and the kinetics of the second-stage polymerization. The result is a complex, interlocked structure that can exhibit synergistic properties.
The influence of these conditions on the final network is summarized in the table below.
| Polymerization Condition | Parameter Variation | Effect on Network Morphology |
| Method | Emulsion vs. Bulk | Emulsion polymerization generally leads to higher heterogeneity and porous structures. researchgate.net |
| Temperature | Increasing Temperature | Increases reaction rate; may increase heterogeneity due to rapid microgel formation. |
| Initiator Concentration | Increasing Concentration | Increases reaction rate; can lead to lower molecular weight chains and higher heterogeneity. |
| Crosslinker Feed | Semi-batch vs. Batch | Semi-batch feeding of the crosslinker can produce more homogeneous networks. u-fukui.ac.jp |
| Solvent (Porogen) | Good vs. Poor Solvent | A poor solvent (porogen) in the polymerization mixture induces earlier phase separation, leading to a more defined porous structure. doi.org |
This table provides a general summary of the influence of polymerization conditions on network architecture.
Research Applications of Succinic Acid, Methylene , Divinyl Ester and Its Polymers in Advanced Materials Science
Role as a Multifunctional Crosslinking Agent in Polymer Design
The presence of two reactive vinyl groups in divinyl itaconate allows it to act as a multifunctional crosslinking agent, forming three-dimensional polymer networks. This property is crucial in the design of thermosetting resins and hydrogels.
Formation of Thermosetting Resins and Advanced Composites (focus on network formation)
Divinyl itaconate can be copolymerized with other monomers to create thermosetting resins, which are polymers that irreversibly harden upon curing. The divinyl itaconate molecules form crosslinks between linear polymer chains, creating a rigid, three-dimensional network structure. This network formation is key to the desirable properties of thermosets, such as high thermal stability, chemical resistance, and mechanical strength.
The crosslinking process can be initiated by heat or radiation. For instance, in a study involving itaconic acid-based polyesters, thermal curing was investigated to understand the crosslinking process. researchgate.net The resulting thermosets exhibited good thermal and mechanical properties. nih.gov While direct studies on divinyl itaconate are limited, research on analogous systems using divinylbenzene (B73037) as a crosslinker for itaconate-based polymers provides insight into the network formation. The resulting materials were highly cross-linked, leading to insoluble and brittle samples. researchgate.net
The properties of the final thermoset can be tuned by adjusting the concentration of divinyl itaconate, which controls the crosslink density. Higher concentrations of the crosslinking agent generally lead to a more rigid material with a higher glass transition temperature. researchgate.net The use of itaconic anhydride (B1165640), a related compound, as a compatibilizer in tung oil-based thermosetting resins has been shown to improve the mechanical properties of the resulting composites by enhancing the interaction between the resin and reinforcing fillers. researchgate.net
Table 1: Properties of Thermosetting Resins with Itaconate-Based Crosslinkers
| Property | Value | Reference |
| Degree of Curing | Up to 75% | researchgate.net |
| Glass Transition Temperature (Tg) | 57 °C to 74 °C | researchgate.net |
| Application | Coatings, Adhesives, Composites | nih.gov |
This table presents data for itaconate-based thermosets with various crosslinkers, including dimethyl itaconate, as specific data for divinyl itaconate is limited.
Integration into Hydrogel Networks for Responsive Materials Development
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Divinyl itaconate can be used as a crosslinking agent in the synthesis of hydrogels. The polymerization of a primary monomer with divinyl itaconate as the crosslinker results in a network structure that is insoluble in water but can swell to a significant degree. The properties of the hydrogel, such as its swelling ratio and mechanical strength, can be controlled by the concentration of divinyl itaconate.
Hydrogels based on itaconic acid and its derivatives can exhibit stimuli-responsive behavior, meaning their properties change in response to external stimuli such as pH, temperature, or ionic strength. frontiersin.orgnih.govmdpi.com For example, hydrogels containing itaconic acid can swell or collapse in response to changes in pH due to the ionization of the carboxylic acid groups. nih.govnsf.gov This makes them promising materials for applications such as drug delivery, where the drug can be released in a controlled manner at a specific site in the body. frontiersin.org
While specific research on divinyl itaconate in responsive hydrogels is not widely available, studies on similar systems provide valuable insights. For instance, hydrogels synthesized from itaconic acid and N-isopropylacrylamide exhibit temperature and pH sensitivity. ejons.org The use of itaconic anhydride to modify collagen has also been explored for the fabrication of hydrogels. researchgate.net
Monomer for the Synthesis of Specialty Polymer Architectures
Beyond its role as a crosslinker, divinyl itaconate can also be used as a primary monomer to synthesize specialty polymers with unique architectures and functionalities. The two vinyl groups allow for the formation of linear or branched polymers, as well as more complex structures.
Design and Synthesis of Degradable Polymer Systems via Ester Linkages
The ester linkages in the backbone of polymers synthesized from divinyl itaconate make them susceptible to hydrolytic degradation. acs.orgfigshare.com This is a desirable property for many biomedical and environmental applications, as the polymer can break down into smaller, non-toxic molecules over time. The rate of degradation can be controlled by altering the polymer's chemical structure and morphology. acs.orgfigshare.com
Research on other itaconate-based polyesters has shown that they can be designed to be biodegradable. For example, polyesters synthesized from itaconic acid and various diols have been shown to be degradable. researchgate.net The degradation of nanoparticles made from a poly(lactic acid)-itaconate conjugate has also been studied, revealing a complex hydrolysis process. uni-freiburg.denih.gov These studies suggest that polymers derived from divinyl itaconate would also exhibit degradability due to the presence of ester bonds.
Table 2: Degradation Studies of Itaconate-Based Polymers
| Polymer System | Degradation Conditions | Key Findings | Reference |
| Poly(lactic acid)-itaconate nanoparticles | pH 5.3 and 7.4 | Complex hydrolysis forming various oligomers. | uni-freiburg.denih.gov |
| Secondary amine functionalized polyester (B1180765) from itaconate | Elevated temperature | Self-degradation via intramolecular cyclization. | acs.orgfigshare.com |
This table highlights degradation studies on itaconate-based polymers, indicating the potential for designing degradable systems from divinyl itaconate.
Development of Functional Polymer Surfaces and Coatings through Polymerization
The polymerization of divinyl itaconate can be utilized to create functional polymer surfaces and coatings. The vinyl groups can participate in polymerization reactions to form a thin polymer film on a substrate. These coatings can provide various functionalities, such as improved scratch resistance, chemical resistance, or biocompatibility.
Studies on other itaconate esters have demonstrated their potential in coating applications. For example, copolymers of dibutyl itaconate have been investigated for use in sustainable pressure-sensitive adhesives and coatings. mdpi.comresearchgate.net Biobased self-healing thin film coatings have also been developed from poly(itaconic acid esters). researchgate.netnih.gov These coatings can be applied from aqueous dispersions, making them an environmentally friendly alternative to solvent-based systems. nih.gov The use of itaconic acid-based polymers for creating functional surfaces has also been explored, with applications in information encryption and rewritable information storage. researchgate.net
Creation of Polymer Scaffolds with Tunable Network Structures
Polymer scaffolds are porous, three-dimensional structures that are used in tissue engineering to support cell growth and tissue regeneration. The properties of the scaffold, such as its porosity, pore size, and mechanical properties, are crucial for its performance. Divinyl itaconate can be used to create polymer scaffolds with tunable network structures.
By controlling the polymerization and crosslinking conditions, it is possible to create scaffolds with a wide range of properties. For instance, the mechanical properties of thermosets can be tuned by using different cross-linkers. researchgate.net Polyesters based on itaconic acid have been crosslinked to create materials with shape memory effects. researchgate.net While direct research on divinyl itaconate for this application is scarce, studies on related systems suggest its potential. For example, a divinyl-fumarate poly-ε-caprolactone has been used to fabricate scaffolds with controlled architectures for tissue engineering. nih.gov Furthermore, itaconate-releasing polymers have been shown to attenuate the foreign body response to cardiac patches, highlighting the potential of itaconate-based materials in biomedical applications. nih.gov The synthesis of poly(1,4-butanediol itaconate) has been optimized for potential use as a UV-crosslinked bio-ink for 3D printing of tissue scaffolds. mdpi.com
Functionalization and Post-Polymerization Modification of Polymers Derived from Succinic acid, methylene-, divinyl ester
The polymerization of this compound, commonly known as divinyl itaconate, results in a crosslinked polymer network characterized by the presence of pendant vinyl groups. These unreacted vinyl moieties serve as valuable handles for subsequent chemical transformations, enabling the functionalization and post-polymerization modification of the polymer network. This capability allows for the tailoring of the material's properties, introducing new functionalities, and expanding its potential applications in advanced materials science. The primary strategies for modifying these polymers revolve around the reactivity of the electron-deficient carbon-carbon double bond in the pendant itaconate-derived groups.
The key advantage of post-polymerization modification is the ability to create a diverse range of functional materials from a single polymer precursor. This approach circumvents the challenges associated with the direct polymerization of functionalized monomers, which can sometimes be synthetically demanding or interfere with the polymerization process itself. The pendant vinyl groups in poly(divinyl itaconate) are particularly amenable to two major classes of "click" chemistry reactions: Michael addition and thiol-ene reactions. These reactions are known for their high efficiency, mild reaction conditions, and high selectivity, making them ideal for modifying pre-formed polymer networks.
Research into the functionalization of itaconate-based polyesters has demonstrated the high susceptibility of the exo-chain double bond to nucleophilic attack. frontiersin.org This reactivity is directly applicable to the pendant vinyl groups in crosslinked poly(divinyl itaconate). A variety of nucleophiles, including amines and thiols, can be quantitatively added across the double bond, leading to the introduction of a wide array of functional groups. frontiersin.org
The aza-Michael addition, the reaction of an amine with the activated alkene, is a prominent method for functionalizing itaconate-containing polymers. researchgate.net Studies on poly(itaconate)s have shown that both primary and secondary amines can be successfully added to the polymer backbone. researchgate.net However, the use of primary amines can sometimes lead to secondary reactions, such as intramolecular cyclization, which may result in chain scission in linear polymers. researchgate.netresearchgate.net In a crosslinked network like poly(divinyl itaconate), this could lead to localized network cleavage or restructuring. The use of secondary amines or sterically hindered primary amines can mitigate these side reactions. researchgate.net The rigidity of the polymer network can also influence the outcome of these reactions. korea.ac.kr
Thiol-ene chemistry offers another powerful route for the functionalization of polymers with pendant vinyl groups. This photo-initiated or thermally-initiated radical addition of a thiol to an alkene proceeds with high efficiency and is orthogonal to many other functional groups, allowing for clean and specific modifications. This method has been widely used to create functional hydrogels and other crosslinked materials. korea.ac.kr The reaction is particularly useful for introducing a wide range of functionalities, as a diverse array of thiol-containing molecules can be employed.
The ability to introduce cleavable crosslinkers or functional groups is another significant aspect of post-polymerization modification. By choosing appropriate reactants for the Michael addition or thiol-ene reaction, it is possible to introduce bonds that can be selectively broken under specific stimuli (e.g., changes in pH, redox potential, or exposure to light). This can be used to create "smart" materials that degrade or release encapsulated agents in a controlled manner.
The following table summarizes potential reactants and reaction types for the functionalization of polymers derived from this compound, based on research on analogous itaconate and vinyl-containing polymer systems.
Table 1: Potential Post-Polymerization Modification Reactions for Poly(divinyl itaconate)
| Reaction Type | Reactant Class | Specific Examples | Potential Introduced Functionality |
|---|---|---|---|
| Aza-Michael Addition | Primary Amines | Ethylamine, Hexamethylenediamine | Amine groups, potential for further functionalization or crosslinking |
| Secondary Amines | Diethylamine, Piperidine | Tertiary amine groups, altering polarity and basicity | |
| Amino Acids | Proline, Cysteine | Biocompatible moieties, carboxylic acid groups | |
| Thiol-Ene "Click" Chemistry | Alkane Thiols | Dodecyl mercaptan | Hydrophobic alkyl chains |
| Functional Thiols | Thio-glycerol, MPEG thiol | Hydrophilic groups, hydroxyl groups, polyethylene (B3416737) glycol chains | |
| Thiol-containing Biomolecules | Cysteine-containing peptides | Bioactive signals, specific binding sites |
The modification of the polymer network significantly impacts its physical and chemical properties. For instance, the introduction of hydrophilic groups via functionalization can dramatically increase the swelling capacity of a poly(divinyl itaconate) hydrogel. Conversely, the addition of hydrophobic moieties can enhance its affinity for non-polar substances. The introduction of charged groups can impart pH-responsiveness, while the incorporation of bioactive molecules can be used to modulate cellular interactions in biomedical applications.
Advanced Analytical and Characterization Methodologies for Succinic Acid, Methylene , Divinyl Ester and Its Polymers
Spectroscopic Techniques for Structure Elucidation and Compositional Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Monomer and Polymer Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. For divinyl itaconate, ¹H and ¹³C NMR are fundamental for confirming its synthesis and purity.
Monomer Structure Elucidation:
¹H NMR: The ¹H NMR spectrum of divinyl itaconate is expected to show characteristic signals for its vinyl and methylene (B1212753) protons. By analogy with other itaconate diesters like dibutyl itaconate chemicalbook.com and diethyl itaconate chemicalbook.com, the vinylic protons (=CH₂) would appear as distinct singlets in the downfield region (typically δ 5.5-6.5 ppm). The methylene protons of the succinic acid backbone (-CH₂-) would likely resonate around δ 3.3 ppm. The protons of the vinyl ester groups (-O-CH=CH₂) would exhibit more complex splitting patterns, typically in the range of δ 4.5-5.0 ppm for the CH proton and δ 7.0-7.5 ppm for the =CH₂ protons, due to geminal and vicinal couplings.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For divinyl itaconate, distinct peaks would be observed for the carbonyl carbons of the ester groups (δ 165-175 ppm), the quaternary and methylene carbons of the itaconate double bond (C=CH₂) (δ 125-140 ppm), the methylene carbon of the succinate (B1194679) backbone (-CH₂-) (around δ 40 ppm), and the carbons of the vinyl ester groups (-O-CH=CH₂) (δ 90-145 ppm). Data for diethyl itaconate shows carbonyl carbons around 166 and 171 ppm, and olefinic carbons around 129 and 135 ppm, which serves as a useful reference. chemicalbook.comchemicalbook.com
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).
Polymer Structure Characterization: Upon polymerization, the signals corresponding to the vinyl groups will diminish or disappear in the NMR spectra, while new signals corresponding to the saturated polymer backbone will appear. The broadness of the peaks in the polymer's NMR spectrum is indicative of the polymeric nature of the material. For poly(divinyl itaconate), the disappearance of the sharp vinyl proton signals would be a clear indicator of successful polymerization. The methylene and methine protons of the polymer backbone would give rise to broad resonances in the upfield region of the ¹H NMR spectrum. researchgate.netresearchgate.net
| Nucleus | Functional Group (Monomer) | Expected Chemical Shift (ppm) | Functional Group (Polymer) | Expected Chemical Shift (ppm) |
| ¹H | Vinylic (=CH₂) | 5.5 - 6.5 | Polymer Backbone (-CH-CH₂-) | 1.5 - 3.5 (broad) |
| ¹H | Methylene (-CH₂-) | ~3.3 | ||
| ¹H | Vinyl Ester (-O-CH=CH₂) | 4.5 - 5.0, 7.0 - 7.5 | Pendent Ester Groups | 4.0 - 5.0 (broad) |
| ¹³C | Carbonyl (C=O) | 165 - 175 | Carbonyl (C=O) | 170 - 180 (broad) |
| ¹³C | Vinylic (C=CH₂) | 125 - 140 | Polymer Backbone (-CH-CH₂-) | 30 - 50 (broad) |
| ¹³C | Vinyl Ester (-O-CH=CH₂) | 90 - 145 | Pendent Ester Groups | 90 - 145 (broad) |
Table 1: Predicted NMR Chemical Shifts for Divinyl Itaconate and its Polymer. These values are estimations based on known data for similar itaconate structures and vinyl esters.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy techniques like FTIR and Raman are essential for identifying functional groups and monitoring the progress of polymerization.
FTIR Spectroscopy: The FTIR spectrum of divinyl itaconate monomer would be characterized by several key absorption bands. The C=O stretching vibration of the ester groups would appear as a strong band around 1720-1740 cm⁻¹. The C=C stretching vibrations of the itaconate and vinyl ester groups would be visible in the 1630-1650 cm⁻¹ region. The =C-H stretching of the vinyl groups would be observed above 3000 cm⁻¹. During polymerization, the intensity of the C=C and =C-H absorption bands would decrease significantly, providing a method to monitor the reaction kinetics. The FTIR spectrum of the resulting poly(divinyl itaconate) would be dominated by the strong C=O ester band and the C-H stretching and bending vibrations of the polymer backbone. researchgate.netyoutube.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=C double bond stretching in vinyl and itaconate moieties gives a strong Raman signal, typically around 1640 cm⁻¹, which is highly sensitive to polymerization. researchgate.net This makes Raman spectroscopy an excellent tool for real-time monitoring of the polymerization process, as the disappearance of this band directly correlates with monomer consumption. researchgate.netnih.gov
| Functional Group | FTIR Absorption Band (cm⁻¹) | Raman Shift (cm⁻¹) | Comment |
| C=O (Ester) | 1720 - 1740 (strong) | ~1730 (weak) | Present in both monomer and polymer. |
| C=C (Vinyl/Itaconate) | 1630 - 1650 (medium) | ~1640 (strong) | Disappears upon polymerization. |
| =C-H (Vinyl) | >3000 (medium) | Not prominent | Disappears upon polymerization. |
| C-O (Ester) | 1100 - 1300 (strong) | Not prominent | Present in both monomer and polymer. |
Table 2: Key Vibrational Bands for Divinyl Itaconate Analysis.
Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF, ESI-MS) for Molecular Weight and Oligomer Analysis
Mass spectrometry techniques are critical for determining the molecular weight of the monomer and for analyzing the molecular weight distribution and structure of oligomers and polymers.
MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful for the analysis of synthetic polymers. nih.govyoutube.com For poly(divinyl itaconate), MALDI-TOF MS can provide the absolute molecular weight distribution, including the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and the polydispersity index (PDI). youtube.comnih.gov The resulting spectrum would show a series of peaks, each corresponding to a polymer chain of a specific length, separated by the mass of the divinyl itaconate repeating unit. This allows for detailed end-group analysis and the identification of different polymer populations. nih.gov
ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is a soft ionization technique suitable for the analysis of smaller oligomers of divinyl itaconate. uni-freiburg.denih.gov It can provide precise mass information on oligomeric species formed during the initial stages of polymerization or as byproducts. nih.gov ESI-MS/MS can be used to fragment the oligomer ions to gain further structural information.
Chromatographic Separations for Purity and Molecular Weight Distribution
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of monomer purity and the determination of the molecular weight distribution of polymers.
Gas Chromatography (GC) for Monomer Purity and Volatile Impurities
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is the method of choice for assessing the purity of volatile monomers like divinyl itaconate. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. A high-purity sample of divinyl itaconate would show a single major peak in the chromatogram. Any impurities, such as residual starting materials or side-products from the synthesis, would appear as separate peaks, allowing for their quantification. The use of a short capillary column can often provide rapid and efficient separation of esters. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) for Oligomers and Polymer Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of oligomers and polymers. For the analysis of divinyl itaconate oligomers and polymers, Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common HPLC mode. SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. By calibrating the SEC system with polymer standards of known molecular weight, the molecular weight distribution (Mn, Mw, and PDI) of poly(divinyl itaconate) can be determined. tsijournals.com
Reversed-phase HPLC (RP-HPLC) can also be employed for the separation of oligomers, particularly in the early stages of polymerization. tsijournals.comnih.gov In RP-HPLC, separation is based on the hydrophobicity of the analytes. A gradient elution with a mobile phase of varying polarity (e.g., water/acetonitrile or water/methanol) would typically be used to separate oligomers of different chain lengths. sielc.com
| Technique | Analyte | Information Obtained | Typical Conditions |
| GC-FID/MS | Divinyl Itaconate Monomer | Purity, identification of volatile impurities | Capillary column (e.g., nonpolar), temperature programming. |
| SEC/GPC | Poly(divinyl itaconate) | Mn, Mw, PDI | THF or other suitable solvent as mobile phase, polystyrene or PMMA standards for calibration. |
| RP-HPLC | Divinyl Itaconate Oligomers | Separation of low molecular weight species | C18 column, gradient elution with water/acetonitrile or water/methanol (B129727). |
Table 3: Chromatographic Methods for the Analysis of Divinyl Itaconate and its Polymers.
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. lcms.czlcms.cz The principle of GPC/SEC is based on separating polymer molecules according to their hydrodynamic volume in solution. nih.gov As the polymer solution passes through a column packed with porous gel, larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. nih.gov This separation allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. lcms.cznih.gov
For polymers derived from divinyl methylene succinate, GPC/SEC would be critical in monitoring the extent of polymerization and understanding the structure of the resulting polymer. In the case of free-radical polymerization of related itaconate esters, SEC analysis is routinely used to determine monomer conversion and analyze the molecular weight distribution of the resulting polymers. nih.gov The choice of eluent is crucial; tetrahydrofuran (B95107) (THF) is commonly used for many polyesters. lcms.cznih.gov Calibration is typically performed with well-characterized polymer standards, such as polystyrene, to obtain relative molecular weights. nih.gov
Table 1: Representative GPC/SEC Data for Polystyrene Standards This table illustrates typical data obtained from a GPC/SEC analysis, which would be analogous to the characterization of polymers from succinic acid, methylene-, divinyl ester.
| Standard | Peak Molecular Weight (Mp) (g/mol) | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Polystyrene 1 | 7,500,000 | 7,300,000 | 7,600,000 | 1.04 |
| Polystyrene 2 | 2,570,000 | 2,450,000 | 2,630,000 | 1.07 |
| Polystyrene 3 | 687,000 | 675,000 | 699,000 | 1.03 |
| Polystyrene 4 | 156,000 | 151,000 | 160,000 | 1.06 |
| Polystyrene 5 | 37,400 | 36,500 | 38,100 | 1.04 |
Thermal Analysis for Polymerization Process Monitoring and Stability Research
Thermal analysis techniques are fundamental for investigating the thermal transitions and stability of polymers derived from divinyl methylene succinate.
Differential Scanning Calorimetry (DSC) for Polymerization Exotherm and Glass Transition Studies
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly valuable for studying polymerization processes by detecting the exothermic heat released. For the polymer of divinyl methylene succinate, DSC could monitor the polymerization rate and degree of conversion.
Furthermore, DSC is used to determine crucial thermal properties of the final polymer, including the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline. The Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.netarxiv.org For related polyesters like poly(alkylene succinate)s, Tg values are influenced by the flexibility of the polymer chain; for instance, Tg tends to decrease as the number of methylene groups in the diol component increases. mocedes.org The introduction of side groups, such as the methyl group in poly(butylene succinate-co-2-methyl-1,3-propylene succinate), can inhibit crystallization and lower the melting temperature. researchgate.net For polymers derived from itaconic acid, Tg can be suppressed by the presence of flexible side chains. researchgate.net
Table 2: Thermal Properties of Various Succinate-Based Polyesters Determined by DSC This table provides examples of thermal data for related polyester (B1180765) systems, indicating the range of properties that could be expected and analyzed for polymers of this compound.
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |
|---|---|---|---|
| Poly(ethylene succinate) (PESu) | -12 | 104 | mocedes.org |
| Poly(butylene succinate) (PBSu) | -32 | 115 | researchgate.net |
| Poly(propylene succinate) | N/A | 48 | mocedes.org |
| Poly(hexylene succinate) (PHSu) | -49 | 64.2 | researchgate.net |
| Poly(octylene succinate) (POSu) | -56 | 77.8 | researchgate.net |
| Poly(decylene succinate) (PDeSu) | -62 | 85.4 | researchgate.net |
| Poly(1,4-butanediol itaconate) (PBItc) | -33.1 | N/A | mdpi.com |
Thermogravimetric Analysis (TGA) for Polymer Decomposition Pathways
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a polymer by measuring the change in mass as a function of temperature in a controlled atmosphere. arxiv.org For polymers of divinyl methylene succinate, TGA would be used to determine the onset temperature of decomposition and the temperature of maximum decomposition rate, which are critical indicators of the material's thermal stability. researchgate.net
Studies on analogous poly(alkylene succinate)s show that these materials generally exhibit high thermal stability, with decomposition typically starting around 300°C and maximum decomposition rates occurring between 420-430°C. researchgate.net The primary decomposition mechanism for these polyesters is often a β-hydrogen bond scission, which involves a six-membered cyclic transition state. researchgate.net Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can be coupled with TGA to identify the specific degradation products, providing deeper insight into the decomposition pathways. researchgate.net
Table 3: Thermal Decomposition Temperatures of Poly(alkylene succinate)s Determined by TGA This table shows the high thermal stability of related polyester systems, which would be a key area of investigation for new polymers from this compound.
| Polymer | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Reference |
|---|---|---|---|
| Poly(ethylene succinate) (PESu) | ~360 | ~420 | researchgate.net |
| Poly(butylene succinate) (PBSu) | ~365 | ~425 | researchgate.net |
| Poly(hexylene succinate) (PHSu) | ~355 | ~430 | researchgate.net |
| Poly(octylene succinate) (POSu) | ~350 | ~430 | researchgate.net |
| Poly(decylene succinate) (PDeSu) | ~350 | ~430 | researchgate.net |
Rheological Characterization of Polymerization Systems and Network Evolution
Rheological analysis is the study of the flow and deformation of materials. For the polymerization of a divinyl monomer like divinyl methylene succinate, which is expected to form a crosslinked network, rheology is a powerful tool for monitoring the network's evolution. During polymerization, the viscosity of the system increases dramatically as polymer chains grow and crosslink. This can be tracked by measuring the complex viscosity (η*) over time. The gel point, where the material transitions from a viscous liquid to an elastic solid, can be identified by the crossover of the storage modulus (G') and the loss modulus (G'').
Post-polymerization, rheological characterization of the solid polymer provides insight into its viscoelastic properties, which are critical for predicting its mechanical performance. Dynamic mechanical analysis (DMA), a type of rheological measurement, can determine the material's stiffness, damping properties, and response to stress over a range of temperatures and frequencies.
Table 4: Conceptual Rheological Changes During Crosslinking Polymerization This table outlines the expected trends in key rheological parameters during the polymerization of a divinyl monomer.
| Polymerization Stage | Complex Viscosity (η*) | Storage Modulus (G') | Loss Modulus (G'') | Description |
|---|---|---|---|---|
| Initial Monomer Mix | Low | Low (negligible) | Dominant | Liquid-like behavior. |
| Pre-Gel Point | Increasing | Increasing | Increasing (G'' > G') | Viscosity builds as polymer chains form. |
| Gel Point | Rapid Increase | G' = G'' | Transition from liquid to solid network. | |
| Post-Gel Point | Very High | Dominant (G' > G'') | Lower than G' | Solid-like, elastic behavior. |
Microscopy Techniques for Polymer Morphology and Network Visualization (e.g., SEM, TEM)
Microscopy techniques are essential for visualizing the morphology of the polymer at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is used to examine the surface topography of the polymer. For a crosslinked polymer network derived from divinyl methylene succinate, SEM could reveal information about the material's porosity, surface roughness, and the presence of any phase separation or cracks. In studies of related polymer composites, SEM is used to confirm good adhesion between a polymer matrix and fillers. researchgate.net For itaconate-based polymer microparticles, SEM is used to visualize the size and shape of the particles. nih.gov
Transmission Electron Microscopy (TEM) provides higher resolution images of the internal structure of the polymer. To use TEM, the sample must be thinly sectioned. This technique would be invaluable for visualizing the crosslinked network structure itself, including the distribution of crosslink densities and identifying any nanoscale phase domains that may form during polymerization.
The combination of these microscopy techniques provides a comprehensive picture of the polymer's structure across multiple length scales, which is crucial for relating the synthesis process to the material's ultimate properties and performance.
Compound Names Table
Theoretical and Computational Investigations of Succinic Acid, Methylene , Divinyl Ester and Its Polymerization
Quantum Chemical Calculations for Reactivity Predictions and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of monomer molecules. nih.gov These calculations can determine various molecular properties and reactivity descriptors that govern the polymerization behavior of divinyl itaconate.
Methodologies such as DFT, using functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or cc-pVQZ), can be employed to find the lowest energy molecular structures, analyze molecular orbitals, and calculate chemical reactivity parameters. jocpr.comlongdom.orgnih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). longdom.org The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity. The distribution of these frontier orbitals can reveal the most probable sites for electrophilic or nucleophilic attack, which is fundamental to understanding how the monomer interacts with initiating radicals and propagating chains.
For divinyl itaconate, calculations would focus on the two distinct vinyl groups. The 1,1-disubstituted methylene (B1212753) group is electronically different from the vinyl ester group, and quantum calculations can quantify these differences. The analysis of the electrostatic surface potential (ESP) and Mulliken charges can further identify the most active sites for reaction. nih.govmdpi.com
A significant application of these methods is the calculation of activation energies (Ea) for elementary reaction steps, especially the propagation step. nih.gov While computationally intensive, determining the energy barriers for radical addition to each of the non-equivalent double bonds provides a direct, quantitative measure of their relative reactivity. For instance, studies on similar itaconic acid esters like diethyl itaconate (DEI) have successfully used quantum chemical calculations to complement experimental kinetic data. nih.gov These calculations confirm that radical attack is favored on the primary carbon due to lower steric hindrance, resulting in a more stable tertiary radical. nih.gov Similar computations for divinyl itaconate would be essential to predict its polymerization tendencies.
Table 1: Example of Calculated Arrhenius Parameters for the Propagation Step of Diethyl Itaconate (DEI) using Quantum Chemistry
| Method/Basis Set | Prefactor (A) (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) |
| B3LYP/def2-TZVP | ~1.1 | ~22.5 |
| Experimental (PLP-SEC) | 1.1 | 17.5 |
| This table presents data for Diethyl Itaconate (DEI) as an illustrative example of how quantum chemistry can be applied. Data sourced from nih.gov. Similar calculations would be required for divinyl itaconate. |
Molecular Dynamics (MD) Simulations of Polymerization Processes and Polymer Chain Behavior
Molecular Dynamics (MD) simulations serve as a "computational microscope," offering insights into the dynamic evolution of polymer systems on an atomistic scale. mdpi.com For a difunctional monomer like divinyl itaconate, MD simulations are particularly valuable for modeling the formation of a cross-linked three-dimensional polymer network. mdpi.com
The simulation process typically begins by constructing a simulation box containing a predefined number of monomer molecules and initiators. lammps.org Using a suitable force field (e.g., COMPASS, PCFF) that dictates the inter- and intramolecular interactions, the system is equilibrated at a specific temperature. researchgate.net The polymerization is then simulated by allowing covalent bonds to form between reactive sites (radical ends and vinyl groups) when they come within a certain cutoff distance during the simulation. acs.orgacs.org This approach can mimic the actual curing process of thermoset polymers. acs.org
For divinyl itaconate, MD simulations can track several critical aspects of the polymerization:
Network Formation: The simulation can visualize the progressive growth from monomers to linear or branched chains and ultimately to a cross-linked network. acs.org
Gel Point Prediction: By monitoring the molecular weight of the largest cluster of connected polymer units, the gel point—the transition from a viscous liquid to an infinite solid network—can be accurately predicted. acs.org
Cyclization vs. Cross-linking: The simulation can quantify the probability of intramolecular cyclization (a radical end reacting with a pendant double bond on the same chain) versus intermolecular cross-linking (reaction with a double bond on a different chain). This is a crucial factor in determining the final network topology. nih.gov
Polymer Properties: Once the cross-linked structure is formed, MD simulations can be used to calculate important physical and mechanical properties of the resulting thermoset polymer, such as its density, glass transition temperature (Tg), and elastic moduli (e.g., Young's modulus). arxiv.orgresearchgate.net
Both all-atom and coarse-grained MD simulations can be employed. mdpi.com All-atom models provide high chemical detail, while coarse-grained models, which group multiple atoms into single beads, allow for the simulation of larger systems over longer timescales, which is often necessary to study the slower dynamics of polymer network formation. mdpi.comacs.org
Kinetic Modeling and Simulation of Homopolymerization and Copolymerization Processes
Kinetic modeling provides a macroscopic view of the polymerization process by describing the concentration changes of all species over time through a set of differential equations. youtube.com For a complex system like the polymerization of a divinyl monomer, these models are essential for predicting reaction rates, monomer conversion, polymer molecular weight, and the evolution of the polymer structure. nih.govyoutube.com
The polymerization of divinyl itaconate involves a complex network of reactions, including:
Initiation: Decomposition of the initiator and addition to a monomer. youtube.com
Propagation: Addition of a growing radical to the two different types of vinyl groups.
Intramolecular Cyclization: Reaction of a radical with a pendant double bond on the same chain, forming a cyclic structure. nih.gov
Intermolecular Cross-linking: Reaction of a radical with a pendant double bond on another polymer chain, leading to network formation. nih.gov
Chain Transfer: Transfer of the radical activity to a monomer, solvent, or polymer chain.
Termination: Combination or disproportionation of two radicals.
Due to the large number of simultaneous reactions, especially after the gel point, numerical methods are required for a solution. Software packages like PREDICI® are specifically designed to solve such complex polymerization kinetics. cit-wulkow.de These programs can automatically generate and solve the vast number of population balance equations for all polymer species. cit-wulkow.de Another common approach is the method of moments, which tracks the moments of the polymer distribution rather than each individual species, simplifying the calculations, particularly for predicting average properties like number-average and weight-average molecular weight. nih.gov
A key challenge in modeling divinyl itaconate is accounting for the different reactivities of the itaconate and vinyl ester double bonds, as well as the change in reactivity of the pendant double bond after the first vinyl group has polymerized. nih.gov The model must incorporate distinct rate constants for each propagation and cross-linking pathway. Kinetic modeling can predict how reaction conditions (e.g., monomer concentration, initiator concentration, temperature) influence the competition between linear growth, cyclization, and cross-linking, which ultimately determines the final properties of the polymer. researchgate.netyoutube.com
Table 2: Key Reactions in the Kinetic Model of Divinyl Itaconate Polymerization
| Reaction Type | Description | Kinetic Significance |
| Primary Propagation | Radical adds to an initial monomer's itaconate double bond. | Controls initial chain growth rate. |
| Secondary Propagation | Radical adds to a pendant vinyl ester double bond. | Leads to branching and cross-linking. Its rate constant is typically lower than primary propagation. |
| Intramolecular Cyclization | A chain-end radical reacts with a pendant double bond on the same chain. | Forms primary cycles, reduces the number of available cross-linking sites, and affects network topology. |
| Intermolecular Cross-linking | A chain-end radical reacts with a pendant double bond on another chain. | Forms the 3D network, leading to gelation and the development of thermoset properties. |
Structure-Reactivity Relationships and Mechanistic Predictions via Computational Methods
Computational methods are uniquely suited to establishing quantitative structure-reactivity relationships and predicting the most likely polymerization mechanisms. For divinyl itaconate, the central structure-reactivity question concerns the differential reactivity of its two vinyl groups and how this evolves during polymerization.
The polymerization of itaconate esters is known to be relatively sluggish compared to methacrylates, a phenomenon attributed to factors like steric hindrance from the 1,1-disubstituted structure. uni-freiburg.de Computational chemistry can dissect these factors.
Predicting Reactivity Differences: Quantum chemical calculations can precisely determine the activation energy barriers for a propagating radical adding to the itaconate double bond versus the vinyl ester double bond. nih.gov This provides a fundamental, quantitative basis for the reactivity ratios used in kinetic models. Furthermore, calculations can compare the reactivity of a double bond on a free monomer to that of a pendant double bond on a polymer chain, where increased steric hindrance is expected to raise the activation energy and thus lower the reaction rate. nih.gov
Mechanistic Pathways: Computational modeling can explore competing reaction pathways. For example, it can assess the thermodynamic and kinetic feasibility of intramolecular cyclization versus intermolecular propagation. By calculating the transition state energies for both processes, one can predict the likelihood of cyclization under different conditions. This is crucial as excessive cyclization can delay the gel point and lead to a less densely cross-linked and mechanically weaker material. nih.gov
Stereochemistry: For certain diitaconates, the polymerization temperature has been shown to affect the stereochemistry (tacticity) of the resulting polymer chain. uni-freiburg.de While not a primary focus for a cross-linking system, computational modeling could potentially investigate the transition states leading to isotactic versus syndiotactic placements to understand these temperature effects.
In essence, computational methods bridge the gap between the monomer's chemical structure and the final polymer's properties. By providing detailed energy landscapes and reactivity parameters, they enable the development of more accurate kinetic models and offer a predictive framework for designing polymers with desired characteristics. youtube.com
Sustainability Considerations in Research Involving Succinic Acid, Methylene , Divinyl Ester
Development of Green Synthesis Routes and Process Intensification Strategies
The pursuit of sustainable polymer systems begins with the synthesis of the monomer itself. Green chemistry principles are being actively applied to the production of divinyl itaconate, targeting both the synthesis of the itaconic acid precursor and its subsequent esterification.
Green Precursor Synthesis: Itaconic acid is recognized by the US Department of Energy as a top value-added chemical from biomass. nih.govnih.gov It is produced industrially through the fermentation of carbohydrates, such as glucose or xylose from lignocellulosic waste, using microorganisms like the fungus Aspergillus terreus. mdpi.comnih.govnih.gov This bio-based origin provides a renewable alternative to petrochemical feedstocks. mdpi.com Research continues to optimize fermentation by engineering microbial strains and utilizing low-cost, non-food biomass to enhance sustainability. nih.govnih.govnih.gov
Esterification Routes and Process Intensification: The conversion of itaconic acid to its divinyl ester is a key focus for green process development.
Enzymatic Synthesis: Lipase-catalyzed reactions represent a promising green alternative to traditional chemical catalysis. Enzymes like Candida antarctica lipase (B570770) have proven effective in polyester (B1180765) synthesis involving other divinyl esters, such as divinyl adipate, under mild conditions. acs.orgacs.orgnii.ac.jp This enzymatic approach avoids harsh reagents and can lead to higher selectivity, forming the basis for the green synthesis of divinyl itaconate from itaconic acid and a vinyl donor like vinyl acetate (B1210297). researchgate.net
Process Intensification: Traditional esterification methods often use strong acid catalysts like sulfuric acid, which can lead to side reactions, product decomposition during neutralization, and lower yields. google.com Research into process intensification aims to overcome these limitations. For the related synthesis of dimethyl itaconate, strategies such as precise pH control during neutralization have been shown to significantly boost yields from approximately 88% to over 94%. google.com Other intensification strategies applicable to esterification include the use of heterogeneous catalysts (e.g., resins), solvent-free reaction conditions, and advanced reactor designs like membrane reactors that remove byproducts to drive the reaction to completion. acs.orgmdpi.comresearchgate.net
The table below summarizes findings from research on the synthesis of itaconic esters, highlighting parameters for greener and more efficient production.
google.com| Ester Type | Synthesis Strategy | Key Findings | Reported Yield | Reference |
|---|---|---|---|---|
| Dimethyl Itaconate | Process Optimization (pH Control) | Neutralizing catalyst to a pH of 2.5-3.5 minimizes monoester loss and prevents decomposition. | > 94% | |
| Dimethyl Itaconate | Catalyst and Condition Optimization | Optimal conditions identified as 120 °C for 9 hours with a resin catalyst. | > 85% |
Research into the Degradation Mechanisms of Polymers Derived from Succinic acid, methylene-, divinyl ester
Polymers derived from divinyl itaconate are typically crosslinked thermosets due to the two reactive vinyl groups on the monomer, which influences their degradation behavior. researchgate.net Understanding the degradation mechanisms is essential for designing polymers with a controlled environmental fate.
Hydrolytic Degradation: The ester linkages within the polymer backbone are susceptible to hydrolysis, which is a primary degradation pathway. nih.gov Research on related itaconate polyesters and polyanhydrides shows that degradation can occur in environmentally relevant conditions, such as artificial seawater. rsc.org The rate of hydrolysis can be pH-dependent; studies on itaconic acid-based nanoparticles found that degradation was faster under neutral (pH 7.4) conditions compared to acidic (pH 5.3) conditions, suggesting a base-catalyzed mechanism. nih.gov The release of itaconic acid from the polymer backbone upon degradation has been quantified, confirming the breakdown of the material. nih.govnih.gov
Thermal Degradation: The main pathway for thermal degradation of poly(di-itaconates) is depolymerization, where the polymer chain breaks down into smaller units. doaj.org This process can also be accompanied by the cleavage of the ester side groups. doaj.org The thermal stability can be engineered; for example, modifying polybutylene itaconate with divinyl benzene, another crosslinking agent, was found to increase its resistance to thermal degradation. researchgate.net
The following table outlines key findings related to the degradation of itaconate-based polymers.
rsc.org| Polymer Type | Degradation Type | Key Research Findings | Reference |
|---|---|---|---|
| Itaconic Anhydride (B1165640) Networks | Hydrolytic | Degradation observed in phosphate-buffered saline and artificial seawater over 60 days at 50 °C. | |
| Itaconic Acid Copolymers | Biodegradation | Increasing itaconic acid content in poly(aspartic acid-itaconic acid) copolymers reduced biodegradability. |
Life Cycle Assessment Methodologies for the Compound and its Polymer Products
Life Cycle Assessment (LCA) is a critical methodology for quantitatively evaluating the environmental footprint of divinyl itaconate and its polymers from cradle to grave. researchgate.netresearchgate.net LCA studies provide a scientific basis for sustainability claims by identifying environmental hotspots in the production, use, and disposal phases.
Focus on Synthesis and Use: The LCA of bio-based polymers must rigorously assess the environmental impacts of both the monomer synthesis and the final polymer product. researchgate.net For the precursor, itaconic acid, LCAs have been conducted on its production from various biomass sources, such as wheat straw. nih.gov These assessments quantify impacts like Global Warming Potential (GWP), fossil resource scarcity, and water consumption. nih.gov A key finding is that the energy used during the fermentation and purification stages is a significant environmental hotspot. nih.gov The use of renewable energy in the production process could slash the GWP by over 80%. nih.gov
The table below presents data from an LCA study on itaconic acid production, illustrating the type of environmental impact data generated.
nih.gov| Impact Category | Impact per kg of Itaconic Acid | Reference |
|---|---|---|
| Global Warming (GW) | 14.33 kg CO₂ eq | |
| Fossil Resource Scarcity (FRS) | 4.15 kg oil eq |
Note: The study also highlighted that using 100% renewable energy could reduce the GW and FRS impacts by 82%. nih.gov
Future Perspectives and Emerging Research Avenues for Succinic Acid, Methylene , Divinyl Ester
Integration into Additive Manufacturing and Advanced Fabrication Technologies
The integration of divinyl itaconate and its parent compound, itaconic acid, into additive manufacturing (AM), particularly vat photopolymerization techniques like stereolithography (SLA), represents a significant step towards more sustainable 3D printing. matec-conferences.orgnih.gov Current AM technologies predominantly rely on petroleum-derived monomers, such as acrylates, which raise environmental and health concerns. matec-conferences.org Itaconic acid-based resins, including those formulated with divinyl itaconate, offer a renewable alternative. acs.orgresearchgate.net
Research has demonstrated the viability of itaconic acid as a functional and sustainable component for free-radical polymerization in AM. matec-conferences.org Novel monomer systems have been developed using itaconic acid to create unsaturated polyester (B1180765) oligomers, which are then combined with other bio-based reactive diluents for use in masked stereolithography. matec-conferences.org These systems have shown promise in achieving tailorable resins with desirable mechanical properties while maintaining a high level of sustainability. matec-conferences.orgresearchgate.net
One of the challenges with itaconic acid-based resins is their often high viscosity, which can impede the printing process. researchgate.net To address this, reactive diluents are employed to reduce viscosity and improve processability. researchgate.net Studies have focused on synthesizing novel reactive diluents from itaconic acid itself, creating a fully bio-based and acrylate-free system for UV-curing AM. acs.org These itaconate-based reactive diluents have been shown to significantly reduce viscosity and enhance the curing behavior of the resin formulations.
Furthermore, the development of itaconic acid-based inks for stereolithography has been explored, demonstrating good printability and resolution. nih.gov These inks, formulated with photocurable poly(ester amide)s derived from renewable resources and itaconate crosslinkers, have achieved a bio-based content as high as 96.5%. nih.gov The resulting 3D-printed objects exhibit mechanical features suitable for various applications, including the textile and fashion industries. nih.gov The use of Hot Lithography, a 3D printing technique that utilizes elevated temperatures, further expands the potential of itaconic acid-based resins by enabling the processing of highly viscous formulations. researchgate.net
Table 1: Research Findings on Itaconic Acid in Additive Manufacturing
| Research Focus | Key Findings | Reference |
|---|---|---|
| Sustainable Monomer Systems | Itaconic acid can be used to create versatile and sustainable monomer systems for free-radical polymerization in additive manufacturing. | matec-conferences.org |
| Bio-based Reactive Diluents | Novel reactive diluents derived from itaconic acid can effectively reduce the viscosity of resins and improve curing behavior in UV-curing AM. | acs.org |
| High Bio-content Inks | Bio-based inks for stereolithography formulated with itaconic acid derivatives have achieved up to 96.5% bio-based content with good printability. | nih.gov |
| Thiol-ene Photopolymerization | Itaconic acid can be polymerized with polyols from natural terpenes to produce photocurable poly(ester-thioether)s for 3D and 4D printing. | researchgate.net |
| Flame Retardant Hydrogels | Itaconic acid-based hydrogels with flame retardancy and high-temperature resistance can be prepared using vat photopolymerization 3D printing. | lifescienceglobal.com |
Exploration of Novel Derivatives and Analogues for Tailored Polymer Properties
The versatility of the itaconic acid structure, with its two carboxylic acid groups and a reactive double bond, allows for the synthesis of a wide array of derivatives and analogues. researchgate.netgoogle.com This chemical flexibility is a key driver in the exploration of novel polymers with tailored properties. Researchers are actively investigating various itaconate esters and amides to fine-tune characteristics such as flexibility, thermal stability, and dielectric properties. researchgate.netresearchgate.net
One area of focus is the synthesis of itaconate-based polyesters and poly(ester-amide)s. researchgate.netnih.gov By carefully selecting the diols or diamines used in the polymerization process, it is possible to control the properties of the resulting polymer. nih.gov For instance, the incorporation of amide moieties can confer specific mechanical properties to the polymer backbone. nih.gov The synthesis of itaconate-based polyesters with varying reactive diluent contents has also been explored to create formulations with a range of physicochemical properties. researchgate.net
Furthermore, the development of itaconate derivatives with specific functional groups is a promising research avenue. For example, polymers containing nitrile groups have been synthesized to create materials with high dielectric constants, which are of interest for applications in actuators, capacitors, and flexible electronics. researchgate.net The introduction of bulky pendant groups to the poly(itaconate) backbone is another strategy being investigated to create "all-polymer" dielectrics with good thermal properties and low dielectric loss. researchgate.net
The "clickable" nature of some itaconic acid derivatives opens up possibilities for post-polymerization modification. rsc.org By incorporating clickable alkyne groups into the polymer backbone, researchers can subsequently attach various molecules through click chemistry. rsc.org This approach has been used to prepare cationic polymers with antibacterial properties by attaching azide-containing compounds. rsc.org The ability to precisely tune the content of these functional groups allows for control over the polymer's properties, such as its hydrophobic/hydrophilic balance. rsc.org
Table 2: Examples of Novel Itaconate Derivatives and Their Properties
| Derivative Type | Targeted Property | Research Application | Reference |
|---|---|---|---|
| Poly(ester-amide)s | Tailored mechanical properties | Bio-based inks for 3D printing | nih.gov |
| Nitrile-containing poly(itaconate)s | High dielectric constant | Actuators, capacitors, flexible electronics | researchgate.net |
| Poly(itaconate)s with bulky pendant groups | Good thermal stability, low dielectric loss | "All-polymer" dielectrics | researchgate.net |
| "Clickable" itaconate polymers | Post-polymerization functionalization, antibacterial activity | Cationic polymers with tunable properties | rsc.org |
| Itaconate-based crosslinkers | Improved mechanical properties | Waterborne adhesives and coatings | nih.gov |
Interdisciplinary Research Synergies with Biotechnology and Environmental Science for Novel Material Applications
The bio-based origin of divinyl itaconate and its parent compound, itaconic acid, naturally fosters interdisciplinary research with biotechnology and environmental science. mdpi.commdpi.com Itaconic acid is produced through the fermentation of carbohydrates by microorganisms like Aspergillus terreus, making it a sustainable and renewable building block for polymers. mdpi.comresearchgate.netmdpi.com This biotechnological production process is a key area of ongoing research to improve yields and cost-effectiveness. nih.gov
The inherent biodegradability of many itaconic acid-based polymers makes them attractive for applications aimed at mitigating plastic pollution. mdpi.com Research is exploring the use of these polymers in biodegradable packaging and other environmentally friendly materials. mdpi.com For instance, copolymers of itaconic acid have been investigated for use in packaging for dry and greasy goods. mdpi.com
In the biomedical field, the biocompatibility and, in some cases, antimicrobial properties of itaconate-based materials are of significant interest. nih.govmdpi.comresearchgate.net Hydrogels polymerized with itaconic acid have been shown to be non-toxic and biodegradable, with potential applications in wound treatment and drug delivery. mdpi.commdpi.com The swelling capacity of these hydrogels can be tuned, which is advantageous for controlled release applications. mdpi.com
Furthermore, recent discoveries about the immunomodulatory role of itaconate in mammalian cells have opened up new avenues for research at the intersection of materials science and immunology. nih.govnih.govnih.gov Itaconate is a metabolite produced by macrophages that plays a role in regulating inflammation. nih.govnih.govfrontiersin.org Researchers are now developing polyester materials that incorporate itaconate into the polymer backbone, creating materials with inherent immunoregulatory properties. nih.gov These materials can release itaconate upon degradation, potentially modulating the inflammatory response to implanted medical devices. nih.gov This biomimetic approach to material design holds promise for creating more biocompatible and effective medical implants. nih.gov
The antimicrobial properties of itaconate are also being harnessed in the development of novel materials. nih.govnih.gov Itaconate has been shown to inhibit the growth of certain bacteria, and this property can be incorporated into polymers to create antimicrobial surfaces and coatings. nih.govnih.gov This has potential applications in preventing biofilm formation on medical devices and in food packaging. nih.govnih.gov
Table 3: Interdisciplinary Applications of Itaconate-Based Materials
| Field | Application | Key Research Findings | Reference |
|---|---|---|---|
| Biotechnology | Sustainable Production | Itaconic acid is produced via fermentation of renewable resources by microorganisms like Aspergillus terreus. | mdpi.comresearchgate.netmdpi.com |
| Environmental Science | Biodegradable Polymers | Itaconic acid-based polymers offer a biodegradable alternative to petroleum-based plastics. | mdpi.com |
| Biomedical | Drug Delivery | Itaconate-based hydrogels show promise as non-toxic, biodegradable carriers for targeted drug delivery. | mdpi.commdpi.com |
| Immunology | Immunomodulatory Materials | Polyesters incorporating itaconate can release the metabolite to modulate inflammatory responses to medical implants. | nih.gov |
| Antimicrobial | Antimicrobial Surfaces | Polymers containing itaconate can inhibit bacterial growth, with applications in medical devices and food packaging. | nih.govnih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
